

# Furan-2,3-dicarboxylic acid chemical properties and structure

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## Compound of Interest

Compound Name: *Furan-2,3-dicarboxylic Acid*

Cat. No.: *B1347503*

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## Furan-2,3-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Furan-2,3-dicarboxylic acid**, a lesser-known isomer of the well-studied furan-2,5-dicarboxylic acid (FDCA), is a heterocyclic organic compound with emerging potential in polymer chemistry and as a building block for novel materials. Its unique substitution pattern on the furan ring offers distinct stereochemical and electronic properties compared to its more famous counterpart, making it a target of interest for researchers exploring new frontiers in sustainable polymers and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties and structure of **furan-2,3-dicarboxylic acid**, compiling available experimental and predicted data to serve as a valuable resource for professionals in research and development.

## Chemical Properties and Structure

**Furan-2,3-dicarboxylic acid** is a solid at room temperature with the molecular formula  $C_6H_4O_5$  and a molecular weight of 156.09 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 2 and 3 positions.

## Physicochemical Data

A summary of the key physicochemical properties of **furan-2,3-dicarboxylic acid** is presented in Table 1. It is important to note that while some experimental data is available, particularly for its melting point, other parameters such as the boiling point and pKa are based on estimations and predictions due to the limited extent of its characterization in the scientific literature compared to its 2,5-isomer.

Table 1: Physicochemical Properties of **Furan-2,3-dicarboxylic Acid**

Property	Value	Source
IUPAC Name	Furan-2,3-dicarboxylic acid	N/A
CAS Number	4282-24-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	156.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	220-225 °C	<a href="#">[2]</a>
Boiling Point	240.29 °C (rough estimate)	<a href="#">[3]</a>
pKa (predicted)	2.47 ± 0.20	<a href="#">[3]</a>
Solubility	Data not available	N/A

## Spectroscopic Data

Detailed experimental spectroscopic data for **furan-2,3-dicarboxylic acid** is scarce. The following sections provide available information.

<sup>1</sup>H NMR Spectroscopy: A publication reports the following chemical shifts for the protons on the furan ring of **furan-2,3-dicarboxylic acid** in DMSO-d<sub>6</sub>:

- δ 6.87 (1H, d, H-4, J = 1.8 Hz)
- δ 7.90 (1H, d, H-5, J = 1.8 Hz)[\[4\]](#)

<sup>13</sup>C NMR Spectroscopy: Experimental <sup>13</sup>C NMR data for **furan-2,3-dicarboxylic acid** is not readily available in the searched literature.

Infrared (IR) Spectroscopy: Detailed experimental IR spectra with peak assignments for **furan-2,3-dicarboxylic acid** are not available in the searched literature. General expected absorbances for a furan dicarboxylic acid would include:

- Broad O-H stretch from the carboxylic acid groups (around 3000 cm<sup>-1</sup>)
- C=O stretch from the carboxylic acid groups (around 1700 cm<sup>-1</sup>)
- C-O stretches and C=C stretches from the furan ring.

## Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of **furan-2,3-dicarboxylic acid** are not as prevalent as for its 2,5-isomer. However, based on related literature, the following methodologies can be considered.

## Synthesis of Furan-2,3-dicarboxylic Acid Esters

A common route to furan dicarboxylic acids involves the dehydration of aldaric acids. Esters of **furan-2,3-dicarboxylic acid** have been synthesized from galactaric acid (mucic acid) in a one-pot reaction with an alcohol under acidic conditions. While this procedure yields the ester, subsequent hydrolysis would be required to obtain the free dicarboxylic acid.

General Procedure for Ester Synthesis:

- Suspend galactaric acid in an excess of the desired alcohol (e.g., butanol).
- Add a strong acid catalyst (e.g., sulfuric acid).
- Heat the mixture to reflux.
- Following the reaction, the mixture is worked up through extraction and purified by chromatography to isolate the furan-2,3-dicarboxylate ester.<sup>[5]</sup>

Caption: General workflow for the synthesis of furan-2,3-dicarboxylate esters.

# Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific method for **furan-2,3-dicarboxylic acid** is not detailed, a general approach for the analysis of furancarboxylic acids by reverse-phase HPLC can be adapted.

General HPLC Parameters:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or formic acid).
- Detection: UV detection, typically in the range of 210-300 nm.[\[5\]](#)[\[6\]](#)

Caption: A typical workflow for the analysis of furancarboxylic acids using HPLC.

## Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the specific biological activities and metabolic pathways of **furan-2,3-dicarboxylic acid**. Research has predominantly focused on the broader biological effects of furan derivatives in general, which exhibit a wide range of activities including antimicrobial and anticancer properties.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The metabolic fate of furan itself involves bioactivation by cytochrome P450 enzymes to reactive intermediates.[\[11\]](#) However, specific pathways involving **furan-2,3-dicarboxylic acid** have not been elucidated. This represents a clear gap in the current scientific knowledge and an area ripe for future investigation.

## Conclusion

**Furan-2,3-dicarboxylic acid** remains a relatively unexplored chemical entity with the potential for novel applications in materials science. This guide has consolidated the currently available data on its chemical properties and structure. The significant gaps in experimental data, particularly for its spectroscopic characterization, quantitative solubility, and biological activity, highlight the need for further fundamental research. As the demand for bio-based and sustainable chemical feedstocks grows, a more thorough investigation into the properties and

potential of **furan-2,3-dicarboxylic acid** is warranted to unlock its utility for researchers, scientists, and drug development professionals.

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